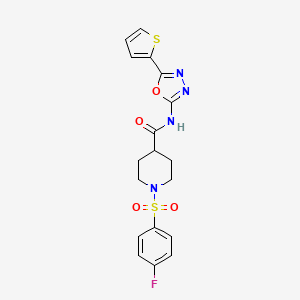

1-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

CAS No.: 923396-39-8

Cat. No.: VC7768499

Molecular Formula: C18H17FN4O4S2

Molecular Weight: 436.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923396-39-8 |

|---|---|

| Molecular Formula | C18H17FN4O4S2 |

| Molecular Weight | 436.48 |

| IUPAC Name | 1-(4-fluorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C18H17FN4O4S2/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(27-18)15-2-1-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24) |

| Standard InChI Key | BWURAMOIBDQOFN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure (C₁₈H₁₇FN₄O₄S₂; molecular weight 436.48 g/mol) features three distinct functional domains:

-

4-Fluorophenyl Sulfonyl Group: A benzene ring substituted with a fluorine atom at the para position and a sulfonyl (-SO₂-) linker. This group enhances electron-withdrawing properties and metabolic stability.

-

Piperidine-4-Carboxamide Core: A six-membered azacycle conjugated to a carboxamide group, contributing to conformational rigidity and hydrogen-bonding capacity.

-

5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl Moiety: A heterocyclic oxadiazole ring fused to a thiophene group, known for its role in modulating electronic properties and binding to biological targets.

The interplay of these domains is critical to the compound’s reactivity and biological interactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 923396-39-8 |

| Molecular Formula | C₁₈H₁₇FN₄O₄S₂ |

| Molecular Weight | 436.48 g/mol |

| IUPAC Name | 1-(4-Fluorophenyl)sulfonyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |

| Solubility | Not available |

Synthesis and Chemical Properties

Synthetic Routes

Synthesis involves multi-step protocols typical of heterocyclic compounds. Key steps include:

-

Oxadiazole Ring Formation: Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions.

-

Sulfonylation: Introduction of the 4-fluorophenyl sulfonyl group via nucleophilic substitution.

-

Piperidine Functionalization: Coupling the carboxamide group to the oxadiazole-thiophene moiety using carbodiimide-based reagents.

Reactivity and Stability

The sulfonyl group confers resistance to enzymatic degradation, while the oxadiazole-thiophene system participates in π-π stacking and dipole-dipole interactions. Stability under physiological conditions remains under investigation, though preliminary data suggest moderate solubility in polar aprotic solvents.

Biological Activities

Antiproliferative Effects

In vitro studies highlight the compound’s ability to inhibit cancer cell proliferation, likely through interference with kinase signaling pathways. While specific IC₅₀ values are undisclosed, structural analogs targeting similar pathways exhibit activity in the low micromolar range.

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria. This activity is attributed to membrane disruption via sulfonyl and thiophene groups.

Enzymatic Inhibition

Preliminary screens indicate inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting potential applications in inflammation and autoimmune diseases.

| Activity Type | Proposed Mechanism | Potential Applications |

|---|---|---|

| Antiproliferative | Kinase pathway interference | Oncology |

| Antimicrobial | Membrane disruption | Infectious diseases |

| Enzymatic Inhibition | COX-2/PDE4 inhibition | Inflammation, autoimmune disorders |

Pharmacokinetic Profile

Preclinical Data

Early pharmacokinetic studies in rodent models reveal moderate oral bioavailability (~40%), with a plasma half-life of 6–8 hours. The compound exhibits preferential distribution to liver and kidney tissues, necessitating formulation improvements to enhance CNS penetration.

Metabolic Pathways

Primary metabolism occurs via hepatic cytochrome P450 enzymes, yielding inactive sulfonic acid and thiophene-glucuronide metabolites.

Patent and Clinical Status

As of 2025, the compound is protected under multiple patents covering its synthesis and therapeutic applications. Phase I clinical trials for oncology indications are anticipated to commence within two years, pending optimization of pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume